Vat Yellow 46
Description
Vat Yellow 46 (CAS 12237-50-2) is an anthraquinone-based vat dye with the molecular formula C₃₇H₂₁N₅O₄ and a molecular weight of 599.59 g/mol . It is synthesized through a reaction between 6-phenyl-1,3,5-triazine-2,4-diamine and 1-chloroanthraquinone in nitrobenzene, catalyzed by iodine and a pyridine solution . The dye exhibits a bright yellow hue in its oxidized state, turning green-yellow in strong sulfuric acid, purple in alkaline reduction, and reddish-brown in acidic reduction .
Properties
CAS No. |
12237-50-2 |
|---|---|
Molecular Formula |
2C8H12.2CH3ORh |
Origin of Product |
United States |
Preparation Methods
The synthesis of Vat Yellow 46 involves several steps. One common method includes the recrystallization of 1,5-dibenzoylnaphthalene in monochlorobenzene, followed by fusion in a melt of aluminum chloride. The resulting product can be further purified by bleaching with sodium hypochlorite to achieve a brighter shade . Industrial production methods often involve multiple synthetic steps, which can increase the consumption of raw materials and generate significant amounts of wastewater and hazardous waste .
Chemical Reactions Analysis
Vat Yellow 46 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form in an alkaline solution of sodium hydrosulfite, making it soluble in water.
Oxidation: After application to the fiber, the leuco form is oxidized back to the insoluble dye, fixing it onto the fiber.
Substitution: Various substituents can be introduced into the dye molecule to modify its properties.
Common reagents used in these reactions include sodium hydrosulfite for reduction and air or other oxidizing agents for oxidation . The major products formed from these reactions are the leuco form of the dye during reduction and the original dye during oxidation.
Scientific Research Applications
Scientific Research Applications
Vat Yellow 46 has diverse applications in scientific research across various fields:
Textile Industry
- Dyeing Process : Widely used for dyeing cotton and rayon, providing vibrant yellow shades with high durability.
- Environmental Impact Studies : Research indicates that vat dyes, including this compound, exhibit high decolorization efficiency and low total organic carbon removal rates during wastewater treatment processes .
Chemical Research
- Model Compound : Used as a model compound in studies of dye chemistry and reaction mechanisms, particularly in exploring the behavior of vat dyes during reduction and oxidation processes.
Biological Applications
- Wearable Electronics : Investigated for potential biocompatibility and non-toxicity in wearable electronics applications, such as electronic skin.
- Medical Diagnostics : Explored for use in medical diagnostics due to its stability and non-toxic properties.
Case Study 1: Nanoscale Vat Coloration
A study examined the impact of nanoscale vat coloration of cotton using ultrasonic and microwave techniques combined with this compound. The results indicated enhanced dye uptake and improved color fastness, showcasing innovative methods in textile processing .
Case Study 2: Environmental Impact
Research conducted on the environmental impact of vat dyes highlighted that this compound maintains high decolorization efficiency during wastewater treatment processes. The study emphasized the importance of managing dye effluents to reduce environmental pollution while utilizing vat dyes effectively .
Mechanism of Action
The mechanism of action of Vat Yellow 46 involves its reduction to a soluble leuco form, which can penetrate the fiber. Once inside the fiber, the leuco form is oxidized back to the insoluble dye, fixing it firmly onto the fiber. This process ensures the dye’s excellent fastness properties, as the insoluble form is resistant to washing and light .
Comparison with Similar Compounds
Comparison with Similar Compounds
While Vat Yellow 46 belongs to the anthraquinone vat dye class, its properties and applications differ significantly from solvent dyes like Solvent Yellow 43 and Solvent Yellow 116. Below is a comparative analysis:
Table 1: Comparative Properties of this compound and Solvent Yellow 43
Key Differences:
Chemical Class and Synthesis: this compound is an anthraquinone derivative requiring a reduction step for application, whereas Solvent Yellow 43 is a smaller, non-vat compound used without chemical modification .
Performance in Textiles vs. Plastics: this compound’s superior light and washing fastness (6/8 and 4–5/5) make it suitable for durable textiles, while Solvent Yellow 43’s moderate light fastness (4/8) limits it to non-textile uses like plastics and wax .
Environmental and Safety Profile :
- This compound’s synthesis involves nitrobenzene, a hazardous solvent, whereas Solvent Yellow 43’s production lacks documented environmental risks .
Comparative Analysis with Other Dyes:
- Solvent Yellow 116 : A higher molecular weight solvent dye (C₂₄H₂₀N₂O₂) used in inks and coatings, but it lacks the chemical stability required for textile applications .
- Fluorescent Brightener 75: A non-vat dye with fluorescence properties, unsuitable for high-temperature textile processes .
Research Findings and Industrial Relevance
- Textile Industry : this compound dominates in cotton dyeing due to its balance of color vibrancy and durability, outperforming solvent dyes in harsh washing conditions .
- Emerging Alternatives : While Solvent Yellow 43 and 116 are cost-effective for plastics, their inferior fastness limits their adoption in textiles. Recent studies highlight the need for eco-friendly vat dye alternatives to reduce reliance on nitrobenzene-based synthesis .
Biological Activity
Vat Yellow 46, a synthetic dye, is primarily used in textile applications and has garnered attention for its biological activity and potential health impacts. This article synthesizes research findings, case studies, and data on the biological effects of this compound, focusing on its toxicity, carcinogenicity, and environmental impact.
Chemical Structure and Properties
This compound is chemically identified as dibenzo(b,def)chrysene-7,14-dione. It is part of the vat dye family, characterized by its solubility properties which allow it to be used effectively in dyeing processes. Its molecular structure contributes to its stability and colorfastness, making it a popular choice in various applications.
Carcinogenicity
The carcinogenic potential of this compound remains a subject of debate. Some studies have indicated that it may not be mutagenic under certain conditions. For example, while Epler (1979) reported positive results in the Ames mutagenicity assay, subsequent studies by Zeiger et al. (1987) showed negative results under similar conditions . Additionally, long-term animal studies have not consistently demonstrated tumor formation linked to this compound exposure .
Environmental Impact
The environmental implications of this compound are significant due to its widespread use in dyeing processes. The dye's persistence in aquatic environments raises concerns about bioaccumulation and ecosystem health. Research highlights that dyes like this compound can disrupt aquatic life by altering reproductive patterns and growth rates in fish populations .
Case Studies
-
Eco-Friendly Dyeing Techniques
A study explored eco-friendly pretreatment methods for cotton using this compound. The research demonstrated that utilizing microwave treatment followed by dyeing resulted in improved color yield without compromising fabric integrity or increasing environmental toxicity . -
Impact on Aquatic Life
Research conducted on fathead minnows revealed that exposure to various concentrations of this compound over a 96-hour period led to observable changes in behavior and survival rates, emphasizing the need for careful monitoring of dye discharge into waterways .
Summary of Findings
Q & A
Q. What statistical frameworks are optimal for reconciling contradictory kinetic data in this compound’s degradation studies?
- Methodological Answer : Bayesian hierarchical models account for variability across studies by pooling data while respecting experimental heterogeneity. Use Markov Chain Monte Carlo (MCMC) sampling for parameter estimation. Open-source tools like Stan facilitate implementation .
Guidelines for Data Presentation
- Tabular Data : Include comparative tables for synthesis conditions (e.g., Table 1: Temperature vs. Yield), spectral parameters, or degradation rates.
- Referencing : Cite primary literature and methodological frameworks (e.g., IUPAC protocols) to ensure authority .
- Conflict Resolution : Transparently document experimental deviations and statistical corrections in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
